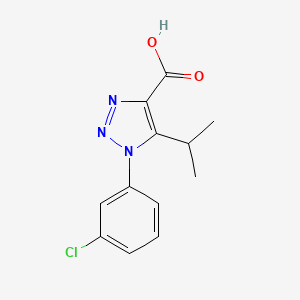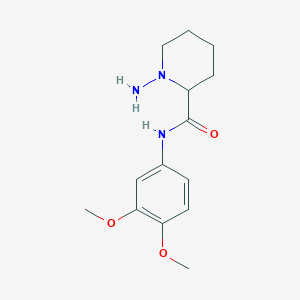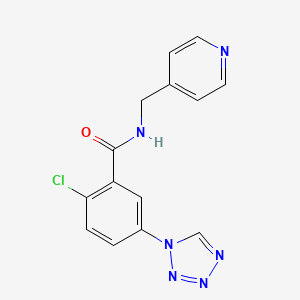![molecular formula C21H26N6O2S B5141650 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including those similar to 3-(3-Methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine, often involves reactions with hydrazides, carbon disulfide, and various catalytic processes to yield a range of derivatives with potential antimicrobial activity. For example, the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines showcases the complexity and versatility of reactions involving pyridazine derivatives (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of multiple functional groups, which contribute to their reactivity and interaction with various biological targets. These structures are often elucidated using techniques such as NMR, LCMS, and elemental analysis, providing insights into their potential as bioactive compounds (Bhatt, Kant, & Singh, 2016).
Chemical Reactions and Properties
Pyridazine derivatives undergo a wide range of chemical reactions, including cyclodehydration, methylation, and reactions with nucleophiles, leading to a diverse array of products with varying chemical properties. These reactions are crucial for the development of compounds with specific biological activities (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact withdipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can lead to improved insulin sensitivity and glucose control, making it a target for antidiabetic agents .
Mode of Action
Based on the reported activity of structurally similar compounds, it can be inferred that f2319-0075 may act as an inhibitor of its target enzyme . Inhibition of the enzyme would prevent it from carrying out its normal function, leading to alterations in the biochemical pathways it is involved in .
Biochemical Pathways
If we consider the potential target dpp-4, the inhibition of this enzyme can affect theglucose metabolism pathway . DPP-4 is responsible for the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels. Therefore, inhibition of DPP-4 can lead to increased levels of active incretins, promoting insulin secretion and thereby reducing blood glucose levels .
Result of Action
If the compound acts as a dpp-4 inhibitor, it could lead toincreased insulin secretion and reduced blood glucose levels , potentially making it useful in the treatment of conditions like diabetes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-13-17(3)19(14-16(15)2)30(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-18(4)24-27/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCRLWMYSGTRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)


![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)